molecular formula C21H23N3O2S B2829735 N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 851715-07-6

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2829735
CAS No.: 851715-07-6
M. Wt: 381.49
InChI Key: KKDJTNKIZOYIJJ-UHFFFAOYSA-N
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Description

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules, and a benzamide group, which is often found in pharmaceuticals.

Preparation Methods

The synthesis of N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzoic acid and indole derivatives.

    Formation of Intermediate: The indole derivative is functionalized with a thioether group through a nucleophilic substitution reaction.

    Coupling Reaction: The functionalized indole is then coupled with the benzamide derivative using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide undergoes various chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions with electrophiles, forming new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s indole core makes it a candidate for studying biological processes, as indole derivatives are known to interact with various biological targets.

    Medicine: Due to its structural similarity to known drugs, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide involves its interaction with molecular targets in the body:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzymes involved in inflammation or cancer cell proliferation.

    Pathways: By interacting with these targets, the compound can influence various signaling pathways, leading to therapeutic effects. For instance, it may activate apoptosis pathways in cancer cells or inhibit inflammatory pathways in immune cells.

Comparison with Similar Compounds

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide can be compared to other indole and benzamide derivatives:

    Similar Compounds: Examples include indomethacin (an anti-inflammatory drug) and 5-fluoroindole (a synthetic intermediate).

    Uniqueness: The unique combination of the indole core and benzamide group in this compound provides a distinct set of properties, making it a valuable scaffold for drug development. Its thioether linkage also adds to its chemical diversity, offering additional sites for modification and optimization.

Properties

IUPAC Name

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-14-9-15(2)11-16(10-14)21(26)23-7-8-24-12-19(27-13-20(22)25)17-5-3-4-6-18(17)24/h3-6,9-12H,7-8,13H2,1-2H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDJTNKIZOYIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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